molecular formula C14H14N2O3S B5671773 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-methoxybenzamide

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-methoxybenzamide

Cat. No. B5671773
M. Wt: 290.34 g/mol
InChI Key: NEEXDKFZRZVLKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves acylation reactions and characterizations through techniques like NMR and elemental analysis. For instance, N-3-hydroxyphenyl-4-methoxybenzamide was synthesized using acylation reactions (Karabulut et al., 2014). Such methods could be applicable to the synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-methoxybenzamide.

Molecular Structure Analysis

Molecular structure analysis often includes X-ray diffraction and DFT calculations. The molecular structure of compounds like N-3-hydroxyphenyl-4-methoxybenzamide has been determined through such techniques, providing insights into bond lengths, angles, and dihedral angles (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions of similar compounds typically involve interactions with various reagents, leading to the formation of derivatives with distinct properties. For example, the reaction of certain benzamides with methylhydrazine or phenylhydrazine results in corresponding derivatives, which are then characterized for their chemical properties (Abdulla et al., 2013).

Physical Properties Analysis

The analysis of physical properties of such compounds often includes studying their crystallization, X-ray diffraction patterns, and stability under various conditions. For instance, the study of heterocyclic compounds like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide has provided insights into their crystal growth and stability (Prabukanthan et al., 2020).

Chemical Properties Analysis

The chemical properties of such compounds are often explored through spectroscopic and electrochemical studies. For example, the synthesis and spectroscopy of new derivatives of benzamides have been studied to understand their chemical behavior and potential activities (Hamdi et al., 2011).

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-8-12(9(2)17)20-14(15-8)16-13(18)10-4-6-11(19-3)7-5-10/h4-7H,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEXDKFZRZVLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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